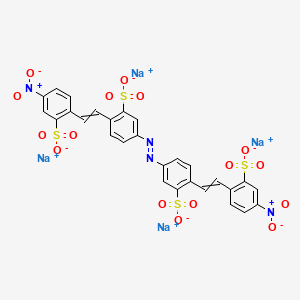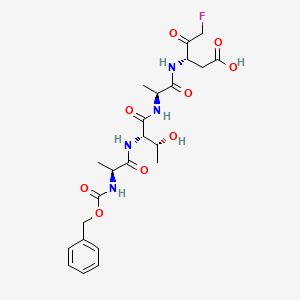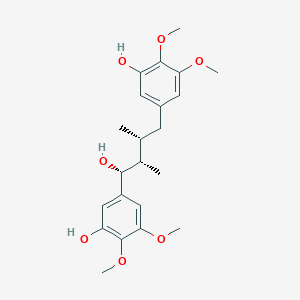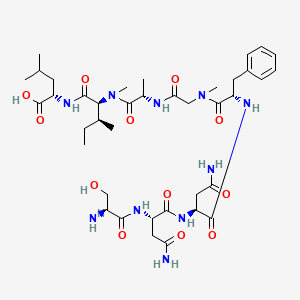
(R)-TCO4-PEG3-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-TCO4-PEG3-Maleimide is a specialized chemical compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide functional group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups in proteins and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TCO4-PEG3-Maleimide typically involves several steps:
Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to achieve the desired trans configuration.
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a series of coupling reactions. This step often involves the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester or amide bonds.
Introduction of Maleimide Group: The maleimide functional group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild reaction conditions to preserve the integrity of the maleimide group.
Industrial Production Methods
Industrial production of ®-TCO4-PEG3-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Click Chemistry: ®-TCO4-PEG3-Maleimide undergoes click chemistry reactions with thiol groups in proteins and other biomolecules. This reaction is highly specific and forms stable covalent bonds.
Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Thiol Groups: Commonly found in cysteine residues of proteins, thiol groups react readily with the maleimide group under physiological conditions.
Nucleophiles: Various nucleophiles can react with the maleimide group, often under mild conditions to prevent side reactions.
Major Products
Bioconjugates: The primary products of reactions involving ®-TCO4-PEG3-Maleimide are bioconjugates, where the compound is covalently attached to proteins or other biomolecules.
Scientific Research Applications
Chemistry
Bioconjugation: Used extensively in the preparation of bioconjugates for various applications, including drug delivery and diagnostic assays.
Biology
Protein Labeling: Utilized for labeling proteins with fluorescent dyes or other markers for imaging and analytical purposes.
Medicine
Targeted Drug Delivery: Employed in the development of targeted drug delivery systems, where the compound is used to attach therapeutic agents to specific biomolecules.
Industry
Material Science: Applied in the development of advanced materials with specific functional properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of ®-TCO4-PEG3-Maleimide involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various biological applications.
Comparison with Similar Compounds
Similar Compounds
®-TCO4-PEG3-Azide: Similar in structure but contains an azide group instead of a maleimide group. Used in different click chemistry applications.
®-TCO4-PEG3-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
®-TCO4-PEG3-Maleimide is unique due to its combination of a TCO moiety, PEG linker, and maleimide group, which provides specific reactivity towards thiol groups. This makes it particularly useful in bioconjugation and targeted drug delivery applications.
Properties
Molecular Formula |
C24H37N3O8 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+/t20-/m0/s1 |
InChI Key |
PIYOVGQCUVKIQE-ZGTHZTNPSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)





![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)

![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)

